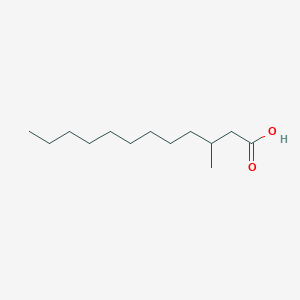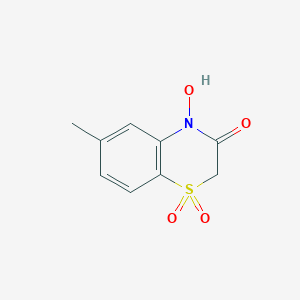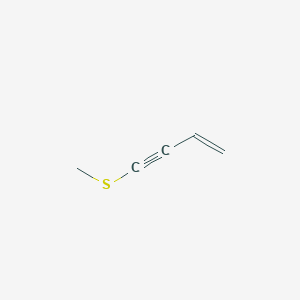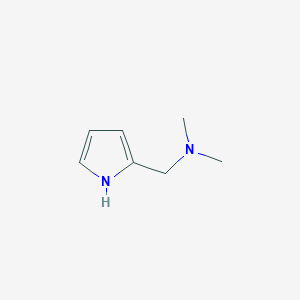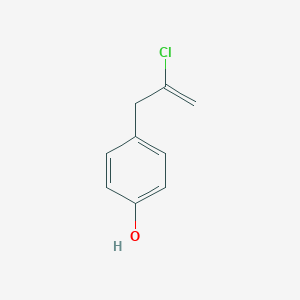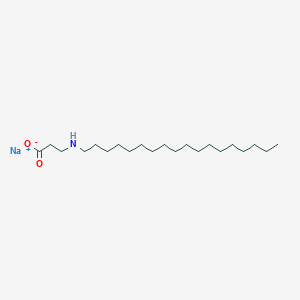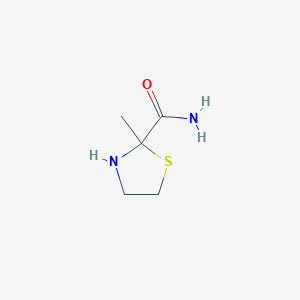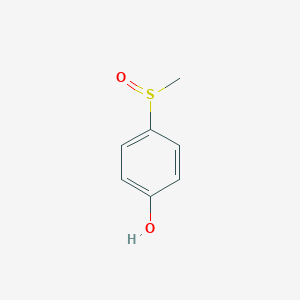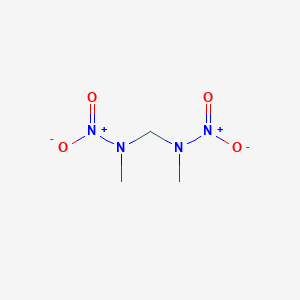
Methanediamine, N,N'-dimethyl-N,N'-dinitro-
Übersicht
Beschreibung
Methanediamine, N,N'-dimethyl-N,N'-dinitro- is a chemical compound that was first synthesized in the 1950s. It is a pale yellow crystalline solid that is soluble in water and organic solvents. MDDN is widely used in scientific research due to its ability to act as a nitric oxide donor.
Wirkmechanismus
MDDN releases nitric oxide by a process known as reductive nitrosylation. This process involves the reduction of MDDN to a nitroxyl radical, which then reacts with a thiol group to form a nitrosothiol. The nitrosothiol can then release nitric oxide in a controlled manner.
Biochemical and Physiological Effects
MDDN has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce vasodilation, increase blood flow, and reduce blood pressure. MDDN has also been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
MDDN has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other nitric oxide donors. However, MDDN has some limitations, including its short half-life and the need for controlled conditions during synthesis.
Zukünftige Richtungen
There are several future directions for the use of MDDN in scientific research. One direction is the development of new nitric oxide donors that have a longer half-life and can release nitric oxide in a more controlled manner. Another direction is the use of MDDN in the treatment of cardiovascular diseases, such as hypertension and ischemic heart disease.
In conclusion, Methanediamine, N,N'-dimethyl-N,N'-dinitro- is a chemical compound that has gained popularity in scientific research due to its ability to release nitric oxide. It has several advantages for use in lab experiments, including its stability and relatively low cost. MDDN has several biochemical and physiological effects, including vasodilation and anti-inflammatory properties. There are several future directions for the use of MDDN in scientific research, including the development of new nitric oxide donors and the use of MDDN in the treatment of cardiovascular diseases.
Wissenschaftliche Forschungsanwendungen
MDDN has been widely used in scientific research due to its ability to release nitric oxide. Nitric oxide is a signaling molecule that plays a crucial role in many physiological processes, including vasodilation, neurotransmission, and immune response. MDDN has been used to study the effects of nitric oxide on these processes.
Eigenschaften
| 13232-00-3 | |
Molekularformel |
C3H8N4O4 |
Molekulargewicht |
164.12 g/mol |
IUPAC-Name |
N-methyl-N-[[methyl(nitro)amino]methyl]nitramide |
InChI |
InChI=1S/C3H8N4O4/c1-4(6(8)9)3-5(2)7(10)11/h3H2,1-2H3 |
InChI-Schlüssel |
QKVCTKJCIMPZEI-UHFFFAOYSA-N |
SMILES |
CN(CN(C)[N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
CN(CN(C)[N+](=O)[O-])[N+](=O)[O-] |
| 13232-00-3 | |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
